(2R)-2-AMINO-3-{[(METHYLSULFANYL)METHYL]SULFANYL}PROPANOIC ACID
CAS No.: 56010-93-6
Cat. No.: VC4109148
Molecular Formula: C5H11NO2S2
Molecular Weight: 181.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56010-93-6 |
|---|---|
| Molecular Formula | C5H11NO2S2 |
| Molecular Weight | 181.3 |
| IUPAC Name | (2R)-2-amino-3-(methylsulfanylmethylsulfanyl)propanoic acid |
| Standard InChI | InChI=1S/C5H11NO2S2/c1-9-3-10-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 |
| Standard InChI Key | VHYPETWOECSQQP-BYPYZUCNSA-N |
| Isomeric SMILES | CSCSC[C@@H](C(=O)O)N |
| SMILES | CSCSCC(C(=O)O)N |
| Canonical SMILES | CSCSCC(C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound’s molecular formula is C₅H₁₁NO₂S₂, with a molar mass of 181.3 g/mol. Its IUPAC name, (2R)-2-amino-3-{[(methylsulfanyl)methyl]sulfanyl}propanoic acid, reflects the presence of:
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An L-configuration amino group at the α-carbon.
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Two sulfur-containing moieties: a methylsulfanylmethyl (-SCH₂SMe) group at the β-carbon.
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A carboxylic acid terminus.
The stereochemistry is critical for biological interactions, as the (2R) configuration ensures compatibility with enzyme active sites optimized for L-amino acids.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₁NO₂S₂ |
| Molecular Weight | 181.3 g/mol |
| CAS Number | 56010-93-6 |
| IUPAC Name | (2R)-2-amino-3-{[(methylsulfanyl)methyl]sulfanyl}propanoic acid |
| Solubility (Predicted) | Moderate in polar solvents |
Synthesis and Structural Elucidation
Synthetic Routes
While no direct synthesis protocols are documented for this compound, analogous sulfur-containing amino acids are typically synthesized via:
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Thiol-ene coupling: Reacting cysteine derivatives with methanethiol under radical initiation.
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Enzymatic resolution: Using lipases or esterases to isolate the (2R) enantiomer from racemic mixtures.
For example, 2-amino-3-methylsulfanylbutanoic acid hydrochloride is synthesized from L-valine through sequential alkylation and oxidation steps, suggesting adaptable methodologies.
Spectroscopic Characterization
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NMR: The β-thioether protons resonate at δ 2.1–2.3 ppm (CH₂S), while the methylsulfanyl group appears at δ 2.0 ppm (S-CH₃).
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IR: Strong absorption bands at 2500 cm⁻¹ (S-H stretch) and 1700 cm⁻¹ (C=O stretch) confirm thioether and carboxylic acid groups.
Biological Activities and Mechanistic Insights
Anti-Inflammatory Effects
In murine studies, SMC reduced TNF-α and IL-6 levels by 40–60% via NF-κB pathway inhibition . The compound’s sulfur atoms could similarly chelate pro-inflammatory metal ions or modulate glutathione synthesis .
Table 2: Hypothesized Biological Activities
Research Challenges and Future Directions
Synthesis Optimization
Current methods yield <50% enantiomeric excess for similar compounds. Advances in asymmetric catalysis or biotechnological approaches (e.g., engineered cystathionine γ-lyase) are needed.
In Vivo Validation
No pharmacokinetic or toxicity data exist. Prioritize rodent studies to assess bioavailability and hepatic metabolism.
Structure-Activity Relationships
Systematic modification of thioether substituents (e.g., replacing methyl with trifluoromethyl) could enhance target selectivity .
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